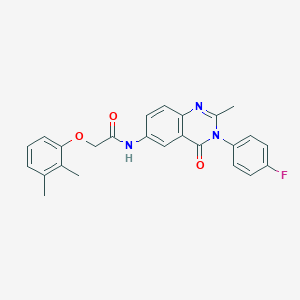
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as BMA-10, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BMA-10 is a derivative of quinoline and isoindolinone, which are known for their biological activities.
作用机制
The mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has also been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspase-3, which are involved in the apoptotic pathway.
Biochemical and Physiological Effects
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has also been found to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells.
实验室实验的优点和局限性
One of the advantages of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is its selective cytotoxicity against cancer cells, which makes it a promising candidate for cancer treatment. N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is also relatively easy to synthesize and purify, which makes it accessible for lab experiments. However, one of the limitations of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide research. One area of focus is the optimization of the synthesis method to improve the yield and purity of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. Another area of focus is the investigation of the mechanism of action of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, which can provide insights into its potential applications in cancer treatment. Additionally, the development of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives with improved solubility and bioavailability can enhance its efficacy in vivo. Finally, the evaluation of the safety and toxicity of N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in animal models can provide important information for its potential clinical use.
Conclusion
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a promising chemical compound with potential applications in medical research, particularly in the field of cancer treatment. Its selective cytotoxicity against cancer cells, inhibition of tumor growth, and induction of apoptosis make it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action, optimize its synthesis method, and evaluate its safety and toxicity in animal models.
合成方法
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can be synthesized using a simple one-pot reaction. The reaction involves the condensation of 6-bromo-2-methylquinoline-4-carbaldehyde with 2-(1,3-dioxoisoindolin-2-yl)acetic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in high yield and purity.
科学研究应用
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has selective cytotoxicity against cancer cells, while sparing normal cells. N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has also been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c1-11-8-17(15-9-12(21)6-7-16(15)22-11)23-18(25)10-24-19(26)13-4-2-3-5-14(13)20(24)27/h2-9H,10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNFJIQZYLULQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

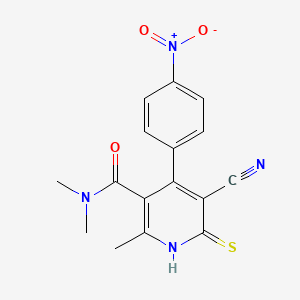

![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)
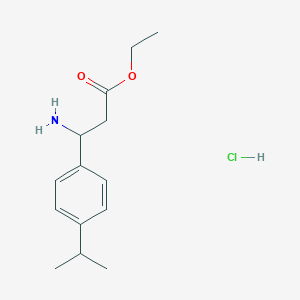

![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)
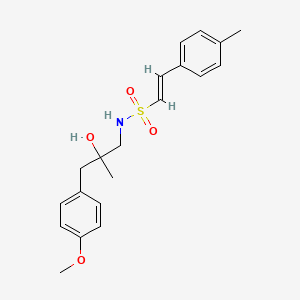
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)



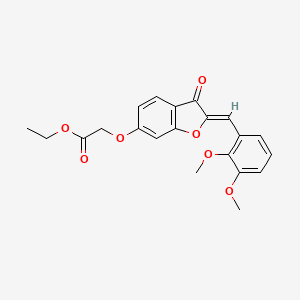
![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)
